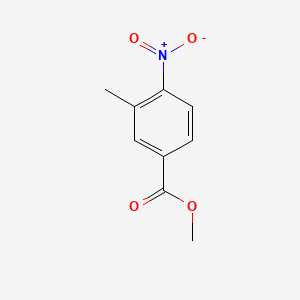

Methyl 3-methyl-4-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92763. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFONJKJLZFGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946915 | |

| Record name | Methyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24078-21-5 | |

| Record name | Benzoic acid, 3-methyl-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24078-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24078-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methyl-4-nitro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methyl-4-nitrobenzoate: Properties, Synthesis, and Applications

Introduction

Methyl 3-methyl-4-nitrobenzoate is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its molecular architecture, featuring an electron-withdrawing nitro group and an ester functional group on a toluene backbone, imparts a unique reactivity profile that is of significant interest to researchers in medicinal chemistry and material science. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block for constructing more complex molecular targets. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and notable applications, with a particular focus on its emerging role in drug development.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundational step in any research endeavor. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in databases and literature.

-

IUPAC Name: this compound[1]

-

Canonical SMILES: CC1=C(C=CC(=C1)C(=O)OC)[O-][1]

-

Synonyms: 3-Methyl-4-nitrobenzoic Acid Methyl Ester, Methyl 4-Nitro-m-toluate[1]

The structural arrangement of its constituent atoms is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological membranes. The presence of the polar nitro group and the ester moiety, combined with the nonpolar aromatic ring, results in moderate polarity.

| Property | Value | Source |

| Molecular Weight | 195.17 g/mol | [1][3] |

| Complexity | 235 | [1][4] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Solubility | Soluble in organic solvents like methanol. | [2][5] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The key spectral features of this compound are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The three aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm), with their chemical shifts and splitting patterns influenced by the directing effects of the three different substituents. The singlet for the methyl ester (–OCH₃) protons would be observed around δ 3.9 ppm. The singlet for the methyl group attached to the ring (Ar–CH₃) would appear further upfield, typically around δ 2.6 ppm.

-

¹³C NMR: Due to the lack of symmetry, all nine carbon atoms are chemically distinct and should produce nine unique signals. The carbonyl carbon of the ester is the most deshielded, appearing around δ 165 ppm. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbons attached to the nitro and carboxyl groups being the most downfield in this region. The methyl ester carbon (–OCH₃) and the aromatic methyl carbon (–CH₃) will appear upfield, typically around δ 53 ppm and δ 21 ppm, respectively.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.[1]

-

C=O Stretch (Ester): A strong, sharp absorption peak is expected in the range of 1720-1740 cm⁻¹.

-

Ar-NO₂ Stretch: Two distinct peaks corresponding to the asymmetric and symmetric stretching of the nitro group will be present, typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[7]

-

C-O Stretch (Ester): A strong absorption will appear in the 1200-1300 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (195.17). Common fragmentation patterns would involve the loss of the methoxy group (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da). The top peak observed in GC-MS analysis is often at m/z 178.[1]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 3-methyl-4-nitrobenzoic acid. This precursor itself is an important industrial chemical.

Synthetic Workflow: Fischer Esterification

A common and reliable method for synthesis is the Fischer esterification of 3-methyl-4-nitrobenzoic acid. The use of thionyl chloride (SOCl₂) as a catalyst or reagent to form an acyl chloride intermediate significantly enhances the reaction rate and yield.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-4-nitrobenzoic acid (1 eq.) in anhydrous methanol (approx. 10 mL per gram of acid).[3]

-

Activation: Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.5 eq.) dropwise to the stirring solution. Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is readily attacked by the methanol nucleophile. This avoids the unfavorable equilibrium of standard Fischer esterification.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Isolation: The resulting residue can be dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent and evaporating the solvent, the crude product is obtained. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactivity Profile

The molecule's reactivity is governed by its three key functional domains: the nitro group, the ester group, and the aromatic ring.

Caption: Key reaction pathways for this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (–NH₂) using various reagents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (like SnCl₂ in HCl). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative is a key precursor for many APIs.

-

Reactions of the Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid. It can also undergo transesterification in the presence of another alcohol under catalytic conditions.

-

Aromatic Ring Substitution: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro and carbonyl groups.[8] However, substitution is still possible under forcing conditions, with incoming electrophiles directed primarily to the positions ortho and para to the methyl group, but meta to the deactivating groups.

Applications in Research and Drug Development

While serving as a versatile chemical intermediate, this compound and its parent acid have direct relevance in drug discovery and development.

Antifungal Activity

Recent studies have identified this compound as a promising antifungal agent. In a screening against four Candida strains, the compound exhibited significant activity, particularly against C. guilliermondii, with a Minimum Inhibitory Concentration (MIC) value of 39 µM.[9] In silico modeling studies from the same research suggest that the compound interacts with the enzyme thymidylate kinase (TMPK), which has been proposed as a molecular target for antifungal agents.[9] This discovery opens a new avenue for developing novel antifungal drugs based on this scaffold.

Precursor for Active Pharmaceutical Ingredients (APIs)

The parent compound, 3-methyl-4-nitrobenzoic acid, is a critical intermediate in the synthesis of several important drugs.

-

Telmisartan: It is a key building block in the multi-step synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[10][11]

-

Anti-cancer Agents: The related compound, 4-methyl-3-nitrobenzoic acid, has been investigated for its ability to inhibit the migration of non-small cell lung cancer cells, suggesting that this structural class has potential in developing novel anti-metastasis drugs.[12]

-

Other Pharmaceuticals: The core structure is also utilized in the development of anti-inflammatory and antimicrobial agents.[10] The availability of this compound provides a readily modifiable starting point for synthesizing libraries of related compounds for drug discovery screening.

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

| GHS Classification | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [13] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [13] |

| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | [13] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13][14] If there is a risk of dust generation, use a dust respirator.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Handling Practices: Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][15]

-

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing agents and incompatible materials.[13][16]

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a labeled container for disposal. Wash the spill area thoroughly with soap and water.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically functionalized molecule with significant potential. Its well-defined physicochemical properties and spectroscopic signatures make it a straightforward compound to work with and characterize. The accessibility of its functional groups for chemical transformation, combined with its demonstrated antifungal activity and its role as a precursor to high-value pharmaceuticals, solidifies its importance for researchers and scientists in drug development. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is crucial for harnessing its full potential in the laboratory and beyond.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 260927, this compound. PubChem.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81816, Methyl 4-methyl-3-nitrobenzoate. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis.

- Cole-Parmer (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%.

- Patsnap (2021). Preparation method of 3-methyl-4-nitrobenzoic acid.

- Anasazi Instruments (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- Google Patents (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

- ChemBK (2024). Methyl 3-nitrobenzoate.

- Lima, et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate.

- NIST (n.d.). Methyl 3-methoxy-4-nitrobenzoate. In NIST Chemistry WebBook.

- CAS Common Chemistry (n.d.). Methyl 3-nitrobenzoate.

- Sciencing (2022). How To Identify The IR Of Methyl M-Nitrobenzoate.

- NIST (n.d.). Methyl p-nitro benzoate. In NIST Chemistry WebBook.

- Royal Society of Chemistry (n.d.). Supporting information for an article.

- ResearchGate (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.

- NIST (n.d.). Methyl 3-methoxy-4-nitrobenzoate Mass Spectrum. In NIST Chemistry WebBook.

- Royal Society of Chemistry (n.d.). Nitration of methyl benzoate.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 602104, Methyl 4-methoxy-3-nitrobenzoate. PubChem.

- Chen, P., et al. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Molecular Medicine Reports, 4(5), 947-53.

- FranklyChemistry (2016). Aromatic 3a. Nitration of methylbenzoate. YouTube.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Applications of 3-Methyl-4-nitrobenzoic Acid in Industrial Processes.

Sources

- 1. This compound | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 24078-21-5 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-methyl-3-nitrobenzoate, 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. aiinmr.com [aiinmr.com]

- 7. sciencing.com [sciencing.com]

- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. Page loading... [guidechem.com]

Methyl 3-methyl-4-nitrobenzoate CAS number 24078-21-5

An In-Depth Technical Guide to Methyl 3-methyl-4-nitrobenzoate (CAS 24078-21-5): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS number 24078-21-5, is a substituted aromatic ester that serves as a crucial building block in modern organic synthesis.[1] Its molecular architecture, featuring a nitro group and a methyl ester on a toluene backbone, provides a versatile platform for constructing more complex molecules.[1] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of its chemical properties, detailed synthetic and purification protocols, key applications, and essential safety information. The strategic positioning of its functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals and a subject of interest in medicinal chemistry research.[1][2]

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are fundamental to its application in synthetic chemistry. This compound is a solid at room temperature with properties dictated by its aromatic nature and polar functional groups. The nitro group enhances its polar nature, while the methyl ester group improves solubility in common organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24078-21-5 | [1][3] |

| Molecular Formula | C₉H₉NO₄ | [3][4] |

| Molecular Weight | 195.17 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 81 °C | |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=C(C=CC(=C1)C(=O)OC)[O-] | [3] |

| InChIKey | IEFONJKJLZFGKQ-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of a synthesized compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals corresponding to the aromatic protons, the methyl group on the ring, and the methyl ester group. The aromatic protons will appear as multiplets in the downfield region, with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The two methyl groups will appear as singlets in the upfield region.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show nine distinct signals, corresponding to each carbon atom in the asymmetric molecule. The carbonyl carbon of the ester will be the most downfield signal, typically above 160 ppm. The aromatic carbons will resonate in the 120-150 ppm range, while the two methyl carbons will appear at the most upfield positions.

-

Infrared (IR) Spectroscopy : The IR spectrum is critical for confirming the presence of the key functional groups. Characteristic absorption bands will be observed for the C=O stretch of the ester (around 1720-1740 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-O stretching of the ester.[3]

Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid. This process is reliable and provides a high yield of the desired product.

Core Synthesis Protocol: Fischer Esterification of 3-Methyl-4-nitrobenzoic Acid

This protocol details the conversion of the carboxylic acid precursor to the methyl ester. The causality for using an acid catalyst (or a reagent like thionyl chloride) is to activate the carbonyl carbon of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Materials:

-

3-methyl-4-nitrobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).[4]

-

Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly add thionyl chloride (1.2-1.5 eq) dropwise with continuous stirring.[4] This exothermic reaction generates HCl gas in situ, which catalyzes the esterification. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Reflux: Once the addition is complete, remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

Caption: Workflow for Synthesis and Purification.

Purification Protocol: Recrystallization

To achieve high purity suitable for research and development, the crude product must be purified. Recrystallization is an effective method for solid compounds.

-

Solvent Selection: Choose a suitable solvent system, such as an ethanol/water or methanol/water mixture. The ideal solvent should dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent or solvent mixture.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Crystallization: Further cool the solution in an ice bath to maximize the precipitation of the product.

-

Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any surface impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The purity can be confirmed by melting point analysis and spectroscopic methods.

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its distinct reactive sites.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron (Fe) in acidic media. This transformation yields Methyl 4-amino-3-methylbenzoate, a key precursor for many pharmaceuticals, including the synthesis of quinazoline and benzimidazole derivatives.[6]

-

Ester Group Transformations: The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide through reaction with an amine (amidolysis) or reduced to an alcohol.

-

Aromatic Ring Substitution: The nitro group is a strong deactivating, meta-directing group, while the methyl group is a weak activating, ortho-, para-directing group. Their combined influence directs further electrophilic aromatic substitution to specific positions on the ring.

Caption: Key Reactive Sites and Transformations.

Applications in Research and Drug Development

The utility of this compound extends across several areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediate: It is a precursor to 3-Methyl-4-nitrobenzoic acid, which is an important intermediate in the synthesis of the antihypertensive drug Telmisartan.[6][7][8] Its derivatives are foundational for building more complex active pharmaceutical ingredients (APIs).

-

Antifungal Activity: Research has demonstrated that this compound exhibits significant antifungal activity.[2] In one study, it was particularly effective against the fungal strain Candida guilliermondii, with a minimum inhibitory concentration (MIC) value of 39 µM.[2] This finding suggests its potential as a lead compound for the development of new antifungal agents.[2]

-

Reference Standard: It is categorized as an impurity of Lenalidomide, a widely used immunomodulatory drug.[9] As such, it serves as a critical reference standard for analytical chemists and quality control professionals in the pharmaceutical industry to ensure the purity and safety of the final drug product.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety. This compound is considered hazardous and requires appropriate precautions.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [3] |

| Hazard Statement | H302 | Harmful if swallowed.[3] |

| Hazard Statement | H315 | Causes skin irritation.[10] |

| Hazard Statement | H319 | Causes serious eye irritation.[10] |

| Hazard Statement | H335 | May cause respiratory irritation.[10] |

| Precautionary | P264 | Wash hands thoroughly after handling.[3][10] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product.[3][11] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10] |

| Precautionary | P301+P317 | IF SWALLOWED: Get medical help.[3] |

| Precautionary | P501 | Dispose of contents/container in accordance with local regulations.[3] |

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[5][10] Avoid generating dust.[5][10] Avoid contact with skin, eyes, and clothing.[5][10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][12]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and valuable intermediate in the landscape of organic synthesis and drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an indispensable tool for chemists. From its role in the synthesis of established drugs to its potential as a novel antifungal agent, this compound continues to be of significant interest to the scientific community. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- National Center for Biotechnology Information.

- Cole-Parmer.

- National Center for Biotechnology Information.

- Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]

- Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

- CAS Common Chemistry.

- Royal Society of Chemistry.

- Anasazi Instruments.

- NINGBO INNO PHARMCHEM CO.,LTD.

- NINGBO INNO PHARMCHEM CO.,LTD.

- National Center for Biotechnology Information.

- ResearchGate.

- Vesuvio's Pizza.

- Pharmaffiliates.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methyl-3-nitrobenzoic Acid in Advanced Organic Synthesis. [Link]

- Royal Society of Chemistry.

- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

- Cram.

- PubMed.

- NIST.

Sources

- 1. This compound | 24078-21-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 7. 3-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 3-nitrobenzoate - Safety Data Sheet [chemicalbook.com]

Methyl 3-methyl-4-nitrobenzoate molecular weight

An In-depth Technical Guide to the Physicochemical Properties and Applications of Methyl 3-Methyl-4-Nitrobenzoate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, with a foundational focus on its molecular weight. We will explore the determination of this fundamental characteristic, its relevance in synthesis and analysis, and its application in advanced research, all while adhering to the highest standards of scientific integrity and practical, field-proven insights.

Core Physicochemical and Structural Identity

This compound is an aromatic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable building block in organic synthesis. A precise understanding of its fundamental properties is the cornerstone of its effective application.

The molecular weight of a compound is a critical parameter, influencing everything from reaction stoichiometry and solution preparation to analytical characterization and pharmacokinetic properties in drug discovery.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 24078-21-5 | [1][3][4] |

| Molecular Formula | C₉H₉NO₄ | [1][3][4][5] |

| Molecular Weight | 195.17 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 195.0532 Da | [1][5] |

| Appearance | Pale yellow to yellow crystalline powder | [2] |

| Melting Point | 77.0 - 87.0 °C | [2] |

It is crucial to distinguish between molecular weight and monoisotopic mass. The molecular weight (195.17 g/mol ) is the weighted average of the masses of the molecule's constituent isotopes and is used for macroscopic calculations (e.g., weighing reagents). The monoisotopic mass (195.0532 Da) is the mass calculated using the most abundant isotope of each element and is the value observed in high-resolution mass spectrometry.

Structural Verification and Analytical Characterization

Asserting the identity of a compound solely based on a calculated molecular weight is insufficient. A multi-technique approach is required to unequivocally confirm the structure, ensuring the integrity of any subsequent research. This represents a self-validating system where orthogonal methods provide corroborating evidence.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular mass of a compound. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]⁺) at m/z 195.0532, confirming the elemental composition of C₉H₉NO₄. The fragmentation pattern observed in the mass spectrum provides further structural evidence.

Caption: Predicted key fragmentation pathways for this compound in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise arrangement of atoms. While it does not directly yield molecular weight, it confirms the molecular structure corresponding to that weight.

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals: a singlet for the ester methyl protons (~3.9 ppm), a singlet for the aromatic methyl protons (~2.6 ppm), and distinct signals in the aromatic region (~7.5-8.2 ppm) corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals, confirming the presence of nine unique carbon atoms, including the carbonyl carbon of the ester (~165 ppm) and the carbons of the methyl groups.[6]

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups predicted by the molecular formula. The IR spectrum of this compound would display strong absorption bands indicating:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

N-O asymmetric stretch (nitro group): ~1520-1560 cm⁻¹

-

N-O symmetric stretch (nitro group): ~1345-1385 cm⁻¹

-

C-O stretch (ester): ~1200-1300 cm⁻¹

Synthesis Protocol and Workflow

This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-methyl-4-nitrobenzoic acid. The choice of an acid catalyst and an excess of alcohol (methanol) drives the equilibrium towards the product.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis.

-

Reaction Setup: To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) or thionyl chloride (1.5 eq) dropwise at 0°C.[3]

-

Heating: The reaction mixture is heated to reflux (approximately 65°C) for 2-4 hours.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material (the carboxylic acid is more polar) and the appearance of the product spot.

-

Workup: After completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

Extraction: The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst) and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Caption: General workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

The true value of a chemical intermediate like this compound is realized in its application as a scaffold for creating more complex molecules with potential therapeutic value.

-

Antifungal Agents: Derivatives of this compound have been synthesized and evaluated for their antifungal activity against various Candida strains.[7] The compound itself showed significant activity against C. guilliermondii, highlighting its potential as a lead structure for novel antifungal drugs.[7]

-

Pharmaceutical Intermediates: The precursor, 3-methyl-4-nitrobenzoic acid, is a crucial intermediate in the synthesis of the antihypertensive drug Telmisartan.[8][9] The ability to efficiently convert this acid to its methyl ester is a key step in synthetic routes that may require protection or modification of the carboxylic acid group.

-

Building Block for Chemical Libraries: The nitro and ester functional groups serve as versatile synthetic handles. The nitro group can be readily reduced to an amine, which can then be functionalized in numerous ways (e.g., amidation, sulfonylation). The ester can be hydrolyzed back to a carboxylic acid or converted to an amide, providing multiple avenues for structural diversification in the creation of small-molecule libraries for screening.

-

Precursor Applications: The parent acid, 3-methyl-4-nitrobenzoic acid, also finds use in the manufacturing of dyes and as an additive to enhance the thermal stability and flame retardancy of polymers.[10]

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. This compound is classified as harmful if swallowed.[1]

Table 2: GHS Hazard Information

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[11]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The molecular weight of this compound, 195.17 g/mol , is more than a mere number; it is a foundational descriptor that anchors our understanding of this versatile chemical. From guiding its synthesis and purification to enabling its precise characterization through techniques like mass spectrometry, this single value is intrinsically linked to the compound's identity and utility. For researchers in drug development and organic synthesis, a thorough grasp of this and other physicochemical properties is essential for leveraging its potential as a building block for the next generation of therapeutics and advanced materials.

References

- Title: this compound | C9H9NO4 Source: PubChem, N

- Title: The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 Source: PubChem, N

- Title: Preparation method of 3-methyl-4-nitrobenzoic acid Source: Eureka | P

- Title: 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation Source: ResearchG

- Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate Source: Anasazi Instruments URL:[Link]

- Title: Material Safety Data Sheet - Methyl 4-Nitrobenzo

- Title: The Chemistry Behind Success: Applications of 3-Methyl-4-nitrobenzoic Acid in Industrial Processes Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

- 1. This compound | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B20627.14 [thermofisher.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 24078-21-5 [chemicalbook.com]

- 5. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aiinmr.com [aiinmr.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. 3-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

The Definitive Guide to the Structural Elucidation of Methyl 3-methyl-4-nitrobenzoate

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. The precise arrangement of atoms within a molecule dictates its physicochemical properties, its interactions with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. This guide provides a comprehensive, in-depth exploration of the core analytical techniques employed in the structural elucidation of methyl 3-methyl-4-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

This document deviates from a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a senior application scientist tasked with confirming the identity and purity of a newly synthesized batch of this compound. We will delve into the "why" behind each experimental choice, demonstrating how a multi-technique approach provides a self-validating system for structural confirmation.

Foundational Knowledge: Synthesis and Physicochemical Properties

Before delving into the complexities of spectroscopic analysis, it is paramount to understand the basic chemical identity and synthesis of the target molecule.

This compound (CAS No: 24078-21-5) is a nitroaromatic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its synthesis typically involves the esterification of 3-methyl-4-nitrobenzoic acid with methanol, often catalyzed by a strong acid.[1]

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 24078-21-5 | |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol |

This foundational data is the first checkpoint in our analytical journey. Any significant deviation from the expected molecular weight in our mass spectrometry analysis, for instance, would immediately signal a potential issue with the synthesis or purification process.

The Power of Spectroscopy: A Multi-faceted Approach to Structure Elucidation

A single analytical technique rarely provides sufficient evidence for complete structural elucidation. Instead, a synergistic combination of spectroscopic methods is employed to build a comprehensive and irrefutable picture of the molecule. The workflow for the structural elucidation of this compound is a prime example of this principle.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The Rationale: Mass spectrometry is the first port of call in structural analysis. It provides the molecular weight of the compound, a fundamental piece of information that either corroborates the expected structure or indicates the presence of impurities or an incorrect product.

Experimental Protocol: A dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule.

Data Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 195, corresponding to its molecular weight.

Expected Fragmentation Pattern: The fragmentation pattern provides further structural clues. Key expected fragments for this compound include:

-

m/z 164: Loss of a methoxy radical (•OCH₃) from the ester group.

-

m/z 150: Loss of a nitro group (•NO₂) followed by the loss of a methyl radical (•CH₃).

-

m/z 135: Loss of both the nitro and methoxy groups.

-

m/z 105: A fragment corresponding to the benzoyl cation derived from the loss of the nitro and methyl groups.

The presence and relative abundance of these fragments create a unique fingerprint for the molecule.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

The Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its identification.

Experimental Protocol: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of the key functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for this compound |

| C=O (Ester) | 1730 - 1715 | Confirms the presence of the methyl ester group. |

| NO₂ (Nitro) | 1550 - 1500 and 1360 - 1300 | Strong absorptions confirming the nitro group. |

| C-O (Ester) | 1300 - 1000 | Confirms the C-O single bond of the ester. |

| C-H (Aromatic) | 3100 - 3000 | Indicates the presence of the benzene ring. |

| C-H (Aliphatic) | 3000 - 2850 | Corresponds to the methyl groups. |

The presence of these specific absorption bands provides strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map of the Molecule

The Rationale: NMR spectroscopy is arguably the most powerful tool for structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their spatial relationships. For a molecule with constitutional isomers like this compound and methyl 4-methyl-3-nitrobenzoate, NMR is indispensable for unambiguous identification.

Experimental Protocol: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. Both ¹H and ¹³C NMR spectra are acquired.

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.

Predicted ¹H NMR Spectrum of this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | d | 1H | H-5 | Deshielded by the adjacent electron-withdrawing nitro group and the ester group. |

| ~7.9 | dd | 1H | H-6 | Deshielded by the ester group and coupled to H-2 and H-5. |

| ~7.5 | d | 1H | H-2 | Coupled to H-6. |

| ~3.9 | s | 3H | -OCH₃ | Singlet for the ester methyl protons. |

| ~2.6 | s | 3H | Ar-CH₃ | Singlet for the aromatic methyl protons. |

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum of this compound:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the ester. |

| ~150 | C-NO₂ | Carbon directly attached to the electron-withdrawing nitro group. |

| ~138 | C-CH₃ | Aromatic carbon attached to the methyl group. |

| ~135 | C-COOCH₃ | Aromatic carbon attached to the ester group. |

| ~132 | C-5 | Aromatic CH. |

| ~128 | C-6 | Aromatic CH. |

| ~125 | C-2 | Aromatic CH. |

| ~52 | -OCH₃ | Carbon of the ester methyl group. |

| ~20 | Ar-CH₃ | Carbon of the aromatic methyl group. |

The Power of Comparison: Distinguishing Isomers

The true power of this multi-technique approach is highlighted when differentiating between constitutional isomers. Let's consider the isomer, methyl 4-methyl-3-nitrobenzoate.

While both isomers would have the same molecular weight and similar IR spectra, their ¹H and ¹³C NMR spectra would be distinctly different due to the different electronic environments of the protons and carbons. The precise chemical shifts and, most importantly, the coupling patterns of the aromatic protons would provide a definitive distinction between the two.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound, as outlined in this guide, is a testament to the power of a logical, multi-faceted analytical approach. Each technique provides a piece of the puzzle, and together, they form a self-validating system. The mass spectrum confirms the molecular formula, the IR spectrum identifies the key functional groups, and the NMR spectra provide the definitive connectivity map of the atoms. This rigorous process ensures the absolute structural integrity of the compound, a non-negotiable prerequisite for its use in research and drug development.

References

- PubChem. This compound.

- NIST Chemistry WebBook. 3-Methyl-4-nitrobenzoic acid. National Institute of Standards and Technology. [Link]

- Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

- Sciencing.

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 3-methyl-4-nitrobenzoate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of methyl 3-methyl-4-nitrobenzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Recognizing the critical role of solubility in process development, reaction optimization, and formulation, this document offers a blend of theoretical principles and practical methodologies for researchers, scientists, and drug development professionals. In the absence of extensive empirical solubility data in publicly available literature, this guide pioneers a predictive approach grounded in Hansen Solubility Parameters (HSP), offering a robust framework for solvent selection and solubility estimation.

Understanding this compound: Physicochemical Profile

This compound is a solid organic compound with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[2] Its molecular structure, featuring a nitro group and a methyl ester on a toluene backbone, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of the polar nitro group and the ester functionality suggests a degree of polarity, while the aromatic ring and methyl group contribute to its nonpolar character.[1][3] This amphiphilic nature is central to understanding its interactions with various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| Appearance | Off-white or light yellow powder | [1] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Topological Polar Surface Area | 72.1 Ų | [4] |

The Science of Solubility: "Like Dissolves Like" and Beyond

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[5] This is a useful heuristic, but a more quantitative and predictive model is often required in a research and development setting. Intermolecular forces, including dispersion forces, dipole-dipole interactions, and hydrogen bonding, are the primary drivers of solubility. A solvent's ability to overcome the solute-solute interactions and form stable solute-solvent interactions determines the extent of dissolution.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To provide a more nuanced and predictive understanding of solubility, this guide utilizes the Hansen Solubility Parameter (HSP) model.[6] The HSP theory dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule, whether a solute or a solvent, can be characterized by a point in a three-dimensional "Hansen space" defined by these three parameters. The principle of "like dissolves like" is quantified by the Hansen distance (Ra) between the solute and the solvent in this space. A smaller distance indicates a higher affinity and, therefore, a greater likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

Table 2: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa⁰·⁵) |

| δd (Dispersion) | 18.5 |

| δp (Polar) | 9.5 |

| δh (Hydrogen Bonding) | 6.0 |

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP values for a range of common organic solvents, which will be used to predict the solubility of this compound.

Table 3: Hansen Solubility Parameters of Selected Organic Solvents

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Predicting Solubility: Calculating the Hansen Distance (Ra)

The Hansen distance (Ra) between the solute (this compound) and each solvent can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A lower Ra value suggests a higher likelihood of good solubility. The following table presents the calculated Ra values and a qualitative prediction of solubility.

Table 4: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | Ra (Calculated) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 6.3 | High |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.0 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.1 | High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 3.3 | Very High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.1 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.4 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.5 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 9.9 | Moderate to Low |

| Toluene | 18.0 | 1.4 | 2.0 | 8.9 | Low |

| Benzene | 18.4 | 0.0 | 2.0 | 10.4 | Low |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 11.0 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.5 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.7 | Very Low |

| Methanol | 15.1 | 12.3 | 22.3 | 17.0 | Very Low |

| Heptane | 15.3 | 0.0 | 0.0 | 12.9 | Insoluble |

| Hexane | 14.9 | 0.0 | 0.0 | 13.3 | Insoluble |

| Water | 15.5 | 16.0 | 42.3 | 37.1 | Insoluble |

Disclaimer: These are theoretical predictions based on estimated HSP values. Experimental verification is highly recommended.

Experimental Determination of Solubility: A Validated Protocol

While predictive models are invaluable, experimental verification is the cornerstone of scientific integrity. The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached a steady state. The exact time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute a known aliquot of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100 g, or mol/L) based on the concentration determined in the previous step and the dilution factor.

-

Visualizing the Concepts

Diagrams can provide a clearer understanding of the theoretical and practical aspects of solubility determination.

Caption: Hansen Solubility Parameter (HSP) workflow for predicting solubility.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 3. This compound | 24078-21-5 [chemicalbook.com]

- 4. This compound | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Melting Point of Methyl 3-methyl-4-nitrobenzoate

This guide provides a comprehensive technical overview of the melting point of methyl 3-methyl-4-nitrobenzoate, a critical parameter for its identification, purity assessment, and quality control in research and drug development. We will delve into the theoretical underpinnings of melting point behavior, present detailed experimental protocols for its accurate determination, and discuss the synthesis and purification of this compound.

Introduction: The Significance of a Melting Point

In the realm of organic chemistry, the melting point is a fundamental physical property of a solid crystalline substance, representing the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1°C. However, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, makes melting point analysis a powerful and accessible tool for assessing the purity of a compound.

This compound (CAS 24078-21-5) is a nitroaromatic ester with applications in organic synthesis, potentially serving as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Its precise melting point is a key specification in its analytical profile.

Physicochemical Properties and Reference Data

A comprehensive understanding of this compound begins with its key physical and chemical properties. This data is essential for its handling, characterization, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [3] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 79.0 - 83.0 °C (>98.0% purity) | [4] |

| Boiling Point | 318.5 ± 30.0 °C | [5] |

| CAS Number | 24078-21-5 | [3] |

It is noteworthy that the isomeric compound, methyl 3-nitrobenzoate, has a reported melting point of 78-80 °C, highlighting the importance of precise measurement for distinguishing between structurally similar molecules.

Synthesis and Purification of this compound

An appreciation of the compound's origin is crucial for understanding potential impurities that may affect its melting point. A common synthetic route involves the esterification of 3-methyl-4-nitrobenzoic acid.

Synthesis Protocol

A representative synthesis of this compound is achieved through the reaction of 3-methyl-4-nitrobenzoic acid with methanol in the presence of a catalyst, such as thionyl chloride.[2]

Step-by-step synthesis:

-

3-Methyl-4-nitrobenzoic acid is dissolved in methanol at 0°C with stirring.

-

Thionyl chloride is added dropwise to the solution.

-

The reaction mixture is then heated to 80°C and stirred for approximately one hour.

-

Upon completion, the mixture is concentrated under reduced pressure to yield the crude product.[2]

Purification by Recrystallization

The crude product from the synthesis will inevitably contain unreacted starting materials and by-products, necessitating purification to obtain a sharp and accurate melting point. Recrystallization is a standard and effective technique for purifying solid organic compounds.

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

General Recrystallization Workflow:

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.

-

Isolation of Crystals: The purified crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The crystals are dried thoroughly to remove any residual solvent.

The following diagram illustrates the logical flow of the recrystallization process.

Caption: A schematic of the recrystallization process for purifying solid organic compounds.

Experimental Determination of the Melting Point

The accurate determination of the melting point is a critical skill in the organic chemistry laboratory. The capillary method is the most common technique.

Instrumentation and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Purified sample of this compound

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Initial Rapid Heating: If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

-

Accurate Measurement: For an accurate measurement, set the heating rate to 1-2°C per minute. The heating should be slow as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range). A pure sample should exhibit a sharp melting range of 1-2°C.

The following diagram outlines the workflow for an accurate melting point determination.

Caption: A workflow diagram for the experimental determination of a compound's melting point.

Conclusion

The melting point of this compound, determined to be in the range of 79.0 - 83.0 °C for a high-purity sample, is a crucial parameter for its positive identification and the assessment of its purity. A broad or depressed melting range is a reliable indicator of the presence of impurities, underscoring the importance of purification techniques such as recrystallization following its synthesis. The methodical application of the capillary method for melting point determination provides researchers and drug development professionals with a simple yet powerful tool for quality control, ensuring the integrity of the compound in further applications.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Ainfo, Inc. (n.d.). This compound CAS 24078-21-5. Chemical Synthesis.

- Ferreira, A. R., et al. (2025).

- Cechinel Filho, V. (2005). A simple synthesis of kaurenoic esters and other derivatives and evaluation of their antifungal activity. Journal of the Brazilian Chemical Society, 16(6B), 1360-1366.

- Acta Chimica Slovenica. (2022). Carvacrol Derivatives as Antifungal Agents: Synthesis, Antimicrobial Activity and in Silico Studies on Carvacryl Esters. Acta Chimica Slovenica, 69(3), 571-583.

- vesuviospizza.com. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate.

- Bartleby. (n.d.). Methyl 3-Nitrobenzoate Lab Report.

- ResearchGate. (2025).

- Hindawi. (2019).

- NTU-Chemistry. (2024).

- Defense Technical Information Center. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.

- National Taiwan University. (2025).

- ResearchGate. (2015).

- U.S. Environmental Protection Agency. (n.d.).

Sources

- 1. CAS 24078-21-5: Benzoic acid, 3-methyl-4-nitro-, methyl es… [cymitquimica.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 24078-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. China this compound CAS 24078-21-5 Manufacturer and Supplier | Starsky [starskychemical.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-methyl-4-nitrobenzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-methyl-4-nitrobenzoate, a key intermediate in various synthetic applications. The primary focus is on the robust and widely applicable Fischer-Speier esterification of 3-methyl-4-nitrobenzoic acid. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and outlines essential safety, purification, and characterization techniques. The information presented herein is designed to equip researchers and drug development professionals with the knowledge to confidently and efficiently execute this synthesis.

Introduction: Significance and Applications

This compound serves as a valuable building block in the synthesis of a range of more complex molecules, including pharmaceuticals and materials. Its utility stems from the presence of multiple functional groups—an ester, a nitro group, and a methyl group on an aromatic ring—which allow for diverse subsequent chemical transformations. Understanding its efficient synthesis is therefore of considerable importance to the scientific community.

The most common and direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-methyl-4-nitrobenzoic acid. While several esterification methods exist, the Fischer-Speier esterification stands out for its simplicity, cost-effectiveness, and scalability.[1][2]

Synthetic Strategy: The Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] It is a reversible process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[3][4] This is typically accomplished by using an excess of the alcohol or by removing the water as it is formed.[4][5]

Mechanistic Causality

The mechanism of the Fischer esterification involves a series of proton transfer and nucleophilic attack steps:[6][7]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This increases the electrophilicity of the carbonyl carbon.[5][7]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][7]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5][6]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]

The choice of a strong acid like sulfuric acid is crucial; it not only acts as a catalyst but can also serve as a dehydrating agent, further driving the reaction to completion.[3][5][8]

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Methyl-4-nitrobenzoic acid | 181.15 | 1.0 eq | Starting material. |

| Methanol (anhydrous) | 32.04 | Excess (solvent) | Reagent and solvent. |

| Sulfuric acid (concentrated) | 98.08 | Catalytic amount | Catalyst and dehydrating agent. |

| Saturated Sodium Bicarbonate | - | As needed | For neutralization. |

| Ethyl Acetate | 88.11 | As needed | For extraction. |

| Anhydrous Sodium Sulfate | 142.04 | As needed | For drying. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-methyl-4-nitrobenzoic acid in anhydrous methanol.[9] The use of excess methanol serves to drive the equilibrium towards the product.[5]

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension.[9] The addition should be done cautiously as the dissolution of sulfuric acid in methanol is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Workup - Neutralization: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[10][11]

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layer will contain the desired ester. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[10][11]

-

Purification - Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[11]

-

Purification - Recrystallization: The crude this compound can be purified by recrystallization.[12][13] A suitable solvent system, such as a mixture of ethanol and water, can be used.[12] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[14]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[12][15]

Data Presentation: Physicochemical and Spectral Properties

Physicochemical Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Methyl-4-nitrobenzoic acid | 181.15 | 216 - 218[16] | Needles or off-white powder[17] |

| This compound | 195.17[18] | - | - |

Spectral Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR | Aromatic protons, methyl ester protons, and aromatic methyl protons will show characteristic shifts. |